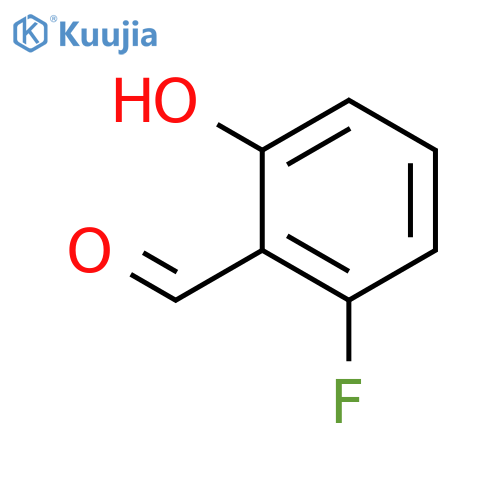

Cas no 38226-10-7 (2-Fluoro-6-hydroxybenzaldehyde)

2-Fluoro-6-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-6-hydroxybenzaldehyde

- 6-Fluorosalicylaldehyde

- 6-fluoro salicyladehyde

- 3-Fluoro-2-formylphenol

- Benzaldehyde, 2-fluoro-6-hydroxy-

- PubChem8482

- 6-FLUOROSALICYALDEHYDE

- KSC497M7F

- 2-Hydroxy-6-fluorobenzaldehyde

- 2-Fluoro-6-hydroxy-benzaldehyde

- FZIBGCDUHZBOLA-UHFFFAOYSA-N

- Benzaldehyde,2-fluoro-6-hydroxy-

- SBB086124

- CL8284

- 6-FLUORO-2-HYDROXYBENZALDEHYDE

- VZ24638

- TRA0

- MB01694

- CM10484

- 3-Acetamido-2-bromoacetophenone

- PS-9054

- EN300-169997

- Z1201620838

- J-509481

- AC-23089

- AM20050107

- SCHEMBL913980

- FT-0602672

- DTXSID90371993

- MFCD01090996

- A6488

- F0988

- CS-W007917

- 38226-10-7

- 6-Fluorosalicylaldehyde, 3-Fluoro-2-formylphenol

- SY027212

- AKOS005258647

- DB-006130

-

- MDL: MFCD01090996

- インチ: 1S/C7H5FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H

- InChIKey: FZIBGCDUHZBOLA-UHFFFAOYSA-N

- ほほえんだ: FC1=C([H])C([H])=C([H])C(=C1C([H])=O)O[H]

- BRN: 1935289

計算された属性

- せいみつぶんしりょう: 140.02700

- どういたいしつりょう: 140.027

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 5

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.35

- ゆうかいてん: 37.0 to 41.0 deg-C

- ふってん: 201.3°C at 760 mmHg

- フラッシュポイント: 75.6°C

- 屈折率: 1.587

- PSA: 37.30000

- LogP: 1.34380

- かんど: Air Sensitive

- ようかいせい: 未確定

2-Fluoro-6-hydroxybenzaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:0-10°C

2-Fluoro-6-hydroxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Fluoro-6-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031352-100g |

2-Fluoro-6-hydroxybenzaldehyde |

38226-10-7 | 98% | 100g |

¥4543.00 | 2024-05-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F83570-5g |

2-Fluoro-6-hydroxybenzaldehyde |

38226-10-7 | 97% | 5g |

¥216.0 | 2023-09-07 | |

| Apollo Scientific | PC9248-1g |

2-Fluoro-6-hydroxybenzaldehyde |

38226-10-7 | 97% | 1g |

£15.00 | 2025-02-22 | |

| Enamine | EN300-169997-1.0g |

2-fluoro-6-hydroxybenzaldehyde |

38226-10-7 | 95% | 1g |

$42.0 | 2023-05-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F83570-25g |

2-Fluoro-6-hydroxybenzaldehyde |

38226-10-7 | 97% | 25g |

¥1031.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F83570-1g |

2-Fluoro-6-hydroxybenzaldehyde |

38226-10-7 | 97% | 1g |

¥50.0 | 2023-09-07 | |

| eNovation Chemicals LLC | D912719-10g |

6-Fluorosalicylaldehyde |

38226-10-7 | 95% | 10g |

$180 | 2023-09-03 | |

| eNovation Chemicals LLC | D519254-5g |

2-Fluoro-6-hydroxybenzaldehyde |

38226-10-7 | 97% | 5g |

$455 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0029-5G |

2-fluoro-6-hydroxybenzaldehyde |

38226-10-7 | 95% | 5g |

¥ 528.00 | 2023-04-13 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810281-1g |

6-Fluorosalicylaldehyde |

38226-10-7 | 97% | 1g |

165.00 | 2021-05-17 |

2-Fluoro-6-hydroxybenzaldehyde 関連文献

-

1. Regioselective synthesis of 6-substituted 2-hydroxybenzaldehyde: efficient synthesis of the immunomodulator tucaresol and related analoguesBoulos Zacharie,Giorgio Attardo,Nancy Barriault,Christopher Penney J. Chem. Soc. Perkin Trans. 1 1997 2925

-

2. Magnesium-mediated ortho-specific formylation and formaldoximation of phenolsRobert Aldred,Robert Johnston,Daniel Levin,James Neilan J. Chem. Soc. Perkin Trans. 1 1994 1823

2-Fluoro-6-hydroxybenzaldehydeに関する追加情報

Introduction to 2-Fluoro-6-hydroxybenzaldehyde (CAS No. 38226-10-7)

2-Fluoro-6-hydroxybenzaldehyde, also known by its CAS number 38226-10-7, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring structure, a fluorine atom at the 2-position, and a hydroxyl group at the 6-position, which together contribute to its distinct reactivity and functional versatility.

The molecular formula of 2-Fluoro-6-hydroxybenzaldehyde is C7H5FO2, and it has a molecular weight of approximately 144.11 g/mol. The compound is typically a white or off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it an attractive candidate for a wide range of applications, from synthetic intermediates to active pharmaceutical ingredients (APIs).

In the realm of pharmaceutical research, 2-Fluoro-6-hydroxybenzaldehyde has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 2-Fluoro-6-hydroxybenzaldehyde exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that the compound could be further developed into therapeutic agents for treating inflammatory diseases.

Beyond its pharmaceutical applications, 2-Fluoro-6-hydroxybenzaldehyde has also found use in materials science. Its unique electronic properties make it suitable for the synthesis of advanced materials with tailored functionalities. For example, researchers at the University of California, Berkeley, have utilized 2-Fluoro-6-hydroxybenzaldehyde as a building block for constructing conductive polymers with enhanced electrical conductivity and stability. These materials have potential applications in electronic devices, sensors, and energy storage systems.

In the field of chemical synthesis, 2-Fluoro-6-hydroxybenzaldehyde serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity can be harnessed through various chemical transformations such as condensation reactions, coupling reactions, and oxidation processes. A notable example is its use in the synthesis of fluoroquinolones, a class of broad-spectrum antibiotics widely used in clinical settings. The ability to introduce fluorine atoms into organic molecules is crucial for enhancing their biological activity and pharmacokinetic properties.

The synthesis of 2-Fluoro-6-hydroxybenzaldehyde can be achieved through several routes, each with its own advantages and limitations. One common method involves the fluorination of 6-hydroxybenzaldehyde using selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Another approach involves the hydroxylation of 2-fluorobenzaldehyde using catalytic systems such as palladium or copper complexes. The choice of synthetic route often depends on factors such as yield, purity, cost-effectiveness, and environmental impact.

The safety profile of 2-Fluoro-6-hydroxybenzaldehyde is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly under controlled conditions, appropriate safety measures should be taken to prevent exposure to skin or inhalation. It is advisable to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, proper disposal methods should be followed to minimize environmental impact.

In conclusion, 2-Fluoro-6-hydroxybenzaldehyde (CAS No. 38226-10-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an attractive candidate for further research and development in pharmaceuticals, materials science, and chemical synthesis. As ongoing studies continue to uncover new applications and optimize synthetic methods, the future prospects for this compound are promising.

38226-10-7 (2-Fluoro-6-hydroxybenzaldehyde) 関連製品

- 136516-64-8(2,4-Difluoro-6-hydroxybenzaldehyde)

- 502762-92-7(3,6-Difluoro-2-hydroxybenzaldehyde)

- 148278-95-9((2S)-2-amino-3-methoxypropan-1-ol)

- 1784113-58-1(6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid)

- 2138396-31-1(6-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboxylic acid)

- 1379408-35-1(3,6-Difluoro-2-methylcinnamic acid)

- 2680668-59-9(1-(Piperidin-2-yl)cyclopropane-1-carbaldehyde)

- 67738-67-4(3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one)

- 1505682-84-7(Methyl 2,5-dichloro-4-fluorobenzoate)

- 2001791-28-0(1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine)